![molecular formula C18H12ClF3N2O B5964579 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea](/img/structure/B5964579.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, also known as A-771726, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to a class of drugs called Janus kinase inhibitors, which are designed to inhibit the activity of Janus kinases, a family of enzymes that play a critical role in the regulation of immune responses.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea works by inhibiting the activity of Janus kinases, which are enzymes that play a critical role in the regulation of immune responses. By inhibiting these enzymes, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea reduces the activity of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, a decrease in the activation of immune cells, and a reduction in tissue damage and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea in lab experiments is its specificity for Janus kinases, which allows for targeted inhibition of these enzymes without affecting other signaling pathways. However, one limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, including:
1. Further investigation of its potential use in the treatment of autoimmune and inflammatory diseases, including clinical trials to evaluate its safety and efficacy.
2. Exploration of its potential use in the treatment of other diseases, such as cancer and viral infections, where Janus kinases play a role in disease progression.
3. Development of more potent and selective Janus kinase inhibitors based on the structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea.
4. Investigation of the mechanisms underlying the potential toxicity of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea, and the development of strategies to mitigate this toxicity.
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea is a promising compound with potential applications in the treatment of various autoimmune and inflammatory diseases. Its specificity for Janus kinases makes it an attractive target for therapeutic intervention, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Méthodes De Synthèse
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea involves several steps, including the reaction of 2-chloro-5-trifluoromethylaniline with 1-naphthylisocyanate to form the intermediate N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea. This intermediate is then purified and subjected to further chemical reactions to produce the final product.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been extensively studied for its potential use in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-1-naphthylurea has been shown to effectively inhibit the activity of Janus kinases, leading to a reduction in inflammation and immune cell activation.
Propriétés
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O/c19-14-9-8-12(18(20,21)22)10-16(14)24-17(25)23-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNZCNQWCJMDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.